molecular formula C7H9BrFNO B1523401 4-(Aminomethyl)-2-fluorophenol hydrobromide CAS No. 1333560-37-4

4-(Aminomethyl)-2-fluorophenol hydrobromide

Cat. No. B1523401
M. Wt: 222.05 g/mol
InChI Key: GRPUDCMDIWZQQA-UHFFFAOYSA-N
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Description

“4-(Aminomethyl)-2-fluorophenol hydrobromide” is a chemical compound with the linear formula C7H10BrNO . It’s a solid at room temperature and is typically stored in an inert atmosphere .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.07 . It has a boiling point of 262.4°C at 760 mmHg and a melting point of 200-203°C . The compound is a solid at room temperature and is typically stored in an inert atmosphere .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Antimalarial Activity : A study on the synthesis and antimalarial activity of amodiaquine analogues, including modifications of the 4-aminophenol "metabolic alert," demonstrated the potential of fluorine-substituted compounds for developing drugs with potent activity against chloroquine-sensitive and resistant parasites. This research identified compounds with moderate to excellent oral bioavailability and an acceptable safety profile, highlighting the role of fluorine substitutions in improving therapeutic profiles (O’Neill et al., 2009).

Environmental and Analytical Chemistry

  • Fluorometric Determination : A fluorometric method using 3-aminophenol was developed for measuring 4-hydroxyifosfamide, an active metabolite of the antitumor agent ifosfamide, in blood and urine. This methodology underscores the utility of aminophenol derivatives in the sensitive detection of pharmacologically active compounds, indicating the broader applicability of fluorophenol derivatives in analytical chemistry (Ikeuchi & Amano, 1985).

Polymer Science and Fuel Cell Technology

  • Polymer Synthesis for Fuel Cells : Research on the synthesis of sulfonated poly(ether ether ketone) containing pendant carboxyl groups for direct methanol fuel cell applications demonstrated the incorporation of fluorophenol derivatives into polymers to enhance their performance. These materials showed improved ion-exchange capacity, water uptake, and proton conductivity, highlighting the utility of fluorophenol derivatives in developing advanced materials for energy applications (Li et al., 2009).

Fluorescence Imaging and Photochemistry

  • Near-IR Uncaging and Imaging : The development of photocaging groups activated by near-IR light based on cyanine photochemistry, where phenol-containing molecules were uncaged through a photochemical reaction, exemplifies the innovative use of fluorophenol derivatives in creating novel approaches for biological research and therapeutic applications. This work enables spatial and temporal control of drug delivery and fundamental biological processes (Gorka et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(aminomethyl)-2-fluorophenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.BrH/c8-6-3-5(4-9)1-2-7(6)10;/h1-3,10H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPUDCMDIWZQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-2-fluorophenol hydrobromide

CAS RN

1333560-37-4
Record name 4-(aminomethyl)-2-fluorophenol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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